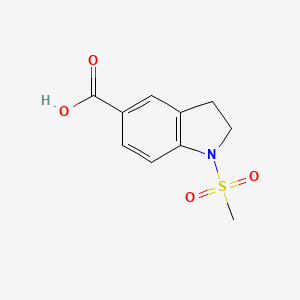

1-(Methylsulfonyl)indoline-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cytotoxic Activity in Cancer Research

- Structural Necessity in Seco-Duocarmycin Analogs : A study by Choi and Ma (2010) focused on the role of indole C5-O-substitution in seco-Duocarmycin analogs, where compounds including 5-O-methylsulfonyl exhibited significant cytotoxic activity against various human cancer cell lines. This highlights the potential of such compounds in cancer treatment research (Choi & Ma, 2010).

Antidiabetic Agent Research

- Tryptoline-3-Carboxylic Acid Derivatives : A synthesis study by Choudhary et al. (2011) developed compounds like 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid, which demonstrated potent antidiabetic activity in vivo (Choudhary, Kohli, Kumar, & Joshi, 2011).

GPR119 Agonists for Diabetes Treatment

- Novel GPR119 Agonists : Sato et al. (2014) identified a novel GPR119 agonist with a 5-(methylsulfonyl)indoline motif, showing potential as anti-diabetic agents. The study's structural modifications enhanced agonistic activity, demonstrating the importance of this compound in diabetes research (Sato et al., 2014).

Design of New Stable Secondary Structures

- Solvent-Dependent Amide Bond Isomerization : Pollastrini et al. (2021) explored (S)-indoline-2-carboxylic acid derivatives as a proline mimetic. This compound demonstrated interesting properties, such as a tendency towards the cis amide isomer in polar solvents, which is significant for designing different secondary structures and materials (Pollastrini et al., 2021).

Anticancer Activity

- 4-Vinyl-1-Arylsulfonylimidazolidinones : Research by Kwak et al. (2006) on 1-(indoline-5-sulfonyl)-4-phenylimidazolidinones revealed their broad-spectrum anticancer properties. The study synthesized derivatives and evaluated their activity against various human cancer cell lines (Kwak et al., 2006).

Synthesis of Methyl 5- and 6-Nitroindole-2-Carboxylates

- Nitration of Indoline-2-Carboxylic Acid : Lavrenov et al. (2002) described a method to transform indoline-2-carboxylic acid into nitroindoline-2-carboxylic acid, a process relevant for further research in this chemical domain (Lavrenov et al., 2002).

Catalytic Applications in Organic Synthesis

- Nano Organo Solid Acids with Urea Moiety : Zolfigol et al. (2015) synthesized novel nano organocatalysts, such as 2-carbamoylhydrazine-1-sulfonic acid and carbamoylsulfamic acid, for the synthesis of various compounds. This demonstrates the versatile applications of compounds related to 1-(Methylsulfonyl)indoline-5-carboxylic acid in organic synthesis (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include 1-(methylsulfonyl)indoline-5-carboxylic acid, bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives have been found to affect a broad range of biochemical pathways due to their diverse biological activities .

Result of Action

Given the diverse biological activities of indole derivatives, it can be inferred that the compound would have a broad range of molecular and cellular effects .

Propriétés

IUPAC Name |

1-methylsulfonyl-2,3-dihydroindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c1-16(14,15)11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-3,6H,4-5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMXVSCEGKFVJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone](/img/structure/B3004280.png)

![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B3004285.png)

![1-[2-(4-Ethoxyphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B3004289.png)